molecular formula C20H19ClN4O3S2 B2454491 N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 392242-17-0

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2454491
CAS RN: 392242-17-0
M. Wt: 462.97
InChI Key: NTJGZRQLEQHCFQ-UHFFFAOYSA-N
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Description

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. It was initially developed as a treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis, and has also been investigated for its potential use in organ transplantation.

Scientific Research Applications

  • Cannabinoid Receptor Antagonism : A study explored the molecular interaction of a structurally similar antagonist (SR141716; 1) with the CB1 cannabinoid receptor. The research included conformational analysis, pharmacophore modeling, and 3D-quantitative structure-activity relationship (QSAR) models, suggesting that specific moieties of the compound contribute to its receptor interaction and antagonist activity (Shim et al., 2002).

  • Antileishmanial Activity : A similar compound with a piperazinyl-linked benzamidine substituent was synthesized and tested for its antileishmanial activity. The study found that specific substitutions on the nitrogen atom of the benzamidine significantly influenced the biological activity against Leishmania major (Tahghighi et al., 2011).

  • Insecticidal Activity : Research focused on synthesizing and evaluating the insecticidal activity of derivatives of the compound against the cotton leaf worm. Certain derivatives showed significant insecticidal activity, with one compound demonstrating the highest effectiveness (Mohamed et al., 2020).

  • Anticancer Activity : Several studies have synthesized derivatives of the compound and evaluated their anticancer activities. Some derivatives were found to exhibit promising anticancer activities against various cancer cell lines, such as melanoma, leukemia, cervical cancer, and breast cancer (Tiwari et al., 2017); (El-Masry et al., 2022).

  • Antibacterial Activity : Research has also been conducted on the antibacterial properties of derivatives of the compound. Some derivatives showed significant activity against Gram-positive and Gram-negative bacteria (Khalid et al., 2016); (Foroumadi et al., 2005).

  • Anticonvulsant Activity : A study synthesized derivatives of the compound and evaluated their anticonvulsant activity. Some compounds exhibited promising anticonvulsant properties, comparable to standard drugs (Singh et al., 2012).

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S2/c21-16-8-4-15(5-9-16)19-23-24-20(29-19)22-18(26)14-6-10-17(11-7-14)30(27,28)25-12-2-1-3-13-25/h4-11H,1-3,12-13H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJGZRQLEQHCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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